methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate
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Overview
Description
Methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate is a chemical compound that features a benzoate ester linked to a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 4-amino-6-methylpyrimidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group in the pyrimidine ring can be oxidized to form corresponding nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrimidine compounds .
Scientific Research Applications
Methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate exerts its effects involves interactions with specific molecular targets. The amino group in the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- 2-amino-4-chloro-6-methylpyrimidine
- 2-amino-4-hydroxy-6-methylpyrimidine
Uniqueness
Methyl 4-[(4-amino-6-methylpyrimidin-2-yl)oxy]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoate ester and the pyrimidine ring allows for diverse applications and interactions that are not observed in simpler pyrimidine derivatives .
Properties
IUPAC Name |
methyl 4-(4-amino-6-methylpyrimidin-2-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-7-11(14)16-13(15-8)19-10-5-3-9(4-6-10)12(17)18-2/h3-7H,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWAYHYFOYWZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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